molecular formula C11H7ClN4O B14943326 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole

Cat. No.: B14943326
M. Wt: 246.65 g/mol
InChI Key: NKPVARCLSOCDMZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a pyrazole ring with an oxadiazole ring, both of which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate pyrazole derivative. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to yield the desired oxadiazole compound. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole or oxadiazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C11H7ClN4O

Molecular Weight

246.65 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(15-14-9)11-16-13-6-17-11/h1-6H,(H,14,15)

InChI Key

NKPVARCLSOCDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NN=CO3)Cl

Origin of Product

United States

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